molecular formula C11H13N B1615424 N-(2-methylbut-3-yn-2-yl)aniline CAS No. 7471-09-2

N-(2-methylbut-3-yn-2-yl)aniline

Cat. No.: B1615424
CAS No.: 7471-09-2
M. Wt: 159.23 g/mol
InChI Key: REHYMUARMNSKGV-UHFFFAOYSA-N
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Description

N-(2-methylbut-3-yn-2-yl)aniline is a secondary amine characterized by a propargyl-substituted tertiary carbon center attached to an aniline moiety. Its structure combines an aromatic amine with an alkyne-functionalized alkyl chain, making it a versatile intermediate in organic synthesis, particularly in Sonogashira coupling reactions. This compound has been employed in the synthesis of fused polyheterocyclic systems, where its alkyne group enables cyclization pathways .

Key synthetic routes involve coupling reactions with iodinated aniline derivatives (e.g., N-benzyl-2-iodoaniline) using PdCl₂(PPh₃)₂ and CuI catalysts, yielding products such as N-(4-(2-(benzylamino)phenyl)-2-methylbut-3-yn-2-yl)-4-nitrobenzamide (1q) with 70% yield and a melting point of 125.1–126.5°C .

Properties

CAS No.

7471-09-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)aniline

InChI

InChI=1S/C11H13N/c1-4-11(2,3)12-10-8-6-5-7-9-10/h1,5-9,12H,2-3H3

InChI Key

REHYMUARMNSKGV-UHFFFAOYSA-N

SMILES

CC(C)(C#C)NC1=CC=CC=C1

Canonical SMILES

CC(C)(C#C)NC1=CC=CC=C1

Other CAS No.

7471-09-2

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Reactions

Preparation Methods: N-(2-methylbut-3-yn-2-yl)aniline can be synthesized through chemical reactions, often involving aniline derivatives. One method involves modifying aniline monomers to study the substituent effect on the resulting polymeric products . For instance, the reaction of 4-chloroaniline with 2-methylbut-3-yn-2-yl bromide in the presence of a base like potassium carbonate yields 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline. This reaction typically occurs in an organic solvent, such as dimethylformamide (DMF), under reflux conditions, followed by purification via recrystallization or column chromatography. Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, potentially using continuous flow reactors and automated systems for enhanced efficiency.

Chemical Reactions: this compound participates in various chemical reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms, employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
  • Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Scientific Research Applications

This compound and its derivatives find use in chemistry, biology, and medicine:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules. The presence of a double bond in modified aniline monomers allows for various chemical reactions, leading to new polymeric products with differing physicochemical properties .
  • Biology: The compound is investigated for its potential biological activity and interactions with biological molecules.
  • Medicine: It is explored for potential therapeutic properties and as a precursor for drug development.
  • Industry: It is utilized in producing specialty chemicals and materials, including polymers and dyes.

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, a derivative of aniline with a chlorine atom at the para position and an N-(2-methylbut-3-yn-2-yl) substituent, has gained interest for its potential therapeutic properties and interactions with biological molecules.

Anti-inflammatory Properties: Research suggests that similar compounds have anti-inflammatory properties, with certain aniline derivatives inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(3-methylbut-2-en-1-yl)aniline
  • Molecular Formula : C₁₁H₁₅N
  • Key Features : Contains an allylic double bond instead of an alkyne.
  • Impact: The absence of an alkyne group limits its utility in cycloaddition reactions but enhances stability under acidic conditions. Its SMILES notation (CC(=CCNC1=CC=CC=C1)C) highlights the branched alkene substituent .
(b) 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline
  • CAS : 1342586-07-5
  • Key Features : Methoxy and methyl groups on the aromatic ring modify electronic properties.
(c) 3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline
  • Molecular Formula : C₁₇H₂₁NS
  • Key Features : A thioether (methylsulfanyl) group introduces sulfur-based polarity.
  • Impact : The sulfur atom enhances solubility in polar solvents and may influence biological activity .
Table 1: Comparison of Sonogashira Coupling Products Involving N-(2-methylbut-3-yn-2-yl)aniline Derivatives
Compound Name Reactants Yield (%) Melting Point (°C) Key Functional Groups Reference
N-(4-(2-(Benzylamino)phenyl)-2-methylbut-3-yn-2-yl)-4-nitrobenzamide (1q) N-benzyl-2-iodoaniline, N-(2-methylbut-3-yn-2-yl)-4-nitrobenzamide 70 125.1–126.5 Nitrobenzamide, alkyne
N-(4-(2-((4-Methoxybenzyl)amino)phenyl)-2-methylbut-3-yn-2-yl)benzamide (1b) 2-iodo-N-(4-methoxybenzyl)aniline, N-(2-methylbut-3-yn-2-yl)benzamide 73 128.5–130.0 Methoxybenzyl, benzamide
N-(3-(2-(Benzylamino)phenyl)prop-2-yn-1-yl)acetamide (1r) N-benzyl-2-iodoaniline, N-(prop-2-yn-1-yl)acetamide 65 139.5–141.0 Acetamide, shorter alkyne chain

Key Observations :

  • The presence of electron-withdrawing groups (e.g., nitro in 1q) reduces steric hindrance, improving coupling yields compared to bulkier substituents .
  • Longer reaction times (24 hours for 1r vs. 6 hours for 1b) correlate with lower yields, suggesting competing side reactions .

Electronic and Steric Effects in Analogues

  • Propargyl vs. Allyl Substituents : The alkyne in this compound facilitates cyclization via π-orbital interactions, whereas allyl groups (e.g., in N-(3-methylbut-2-en-1-yl)aniline) favor less strained intermediates .
  • Aromatic Substitution : Fluorine or methoxy groups on the aniline ring (e.g., 4-fluoroaniline derivatives in ) enhance electrophilic substitution rates but may reduce nucleophilic reactivity at the amine .

Preparation Methods

Synthesis of the Key Alkyne Intermediate: 2-Methyl-3-butyne-2-ol

The 2-methylbut-3-yn-2-ol intermediate is critical as the alkynyl substituent precursor. A robust industrially viable preparation method involves the ethynylation of acetone using acetylene gas in the presence of potassium hydroxide catalyst dissolved in liquefied ammonia. This method is characterized by:

  • Reaction Conditions:

    • Acetylene and liquefied ammonia mixed at pressures of 1.5–2.8 MPa.
    • Acetylene to acetone molar ratios ranging from 1:0.45 to 1:2.05.
    • Potassium hydroxide catalyst concentration relative to acetone between 1:18.6 and 1:124.5.
    • Reaction temperature maintained between 30–55 °C.
    • Reaction time from 1.0 to 3.2 hours.
  • Process Description:

    • Acetylene dissolves in liquefied ammonia and reacts with acetone under potassium hydroxide catalysis to form 2-methyl-3-butyne-2-ol.
    • The reaction mixture contains the product along with water, unreacted acetone, potassium hydroxide, and ammonia.
    • Flash distillation and neutralization steps separate crude acetone and isolate the 2-methyl-3-butyne-2-ol product.
    • Ammonia and acetylene gases are recycled back into the process to enhance efficiency.
  • Advantages:

    • Simple equipment and process.
    • High product yield.
    • Energy-efficient with low catalyst consumption.
    • Easy solvent recovery and recycling.
Parameter Range/Value
Acetylene:liquefied ammonia (mol ratio) 1:1.5–4.0
Acetylene:acetone (mol ratio) 1:0.45–2.05
Potassium hydroxide:acetone (mol ratio) 1:18.6–124.5
Reaction temperature 30–55 °C
Reaction time 1.0–3.2 hours
Pressure 1.5–2.8 MPa

This method is described in detail in a 2014 patent, which provides multiple embodiments illustrating variations in reactant ratios and reaction times to optimize yield and purity.

Coupling of 2-Methylbut-3-yn-2-ol with Aniline

The direct preparation of N-(2-methylbut-3-yn-2-yl)aniline involves attaching the alkynyl group to aniline's nitrogen. The key synthetic approach employs palladium-catalyzed cross-coupling reactions, particularly Sonogashira-type couplings or aminocyclization-coupling cascades.

  • Palladium-Catalyzed Amination:

    • The reaction typically uses a brominated or iodinated aniline derivative as the electrophilic coupling partner.
    • 2-methylbut-3-yn-2-ol serves as the nucleophilic alkyne source.
    • Catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 are employed, often with copper(I) iodide as a co-catalyst.
    • Bases like triethylamine or diisopropylamine facilitate deprotonation.
    • Solvents include DMF or 1-propanol.
    • Reaction temperatures are generally around 85 °C with overnight stirring.
  • Typical Procedure:

    • Degassing of reaction mixture to remove oxygen.
    • Heating under inert atmosphere.
    • Workup involves filtration through Celite, concentration under reduced pressure, and purification by preparative HPLC.
  • Yields and Purity:

    • Product yields can vary; for example, yields of related alkynyl aniline derivatives range from 16% to over 80%, depending on substrate and conditions.
    • Purity is often confirmed by NMR and HPLC analysis.
Component Typical Amount/Ratio
Brominated aniline (equiv) 1
2-Methylbut-3-yn-2-ol (equiv) 1.5–5
Base (equiv) 1–3 (TEA or DIPA)
Pd catalyst (mol %) 10–20
CuI co-catalyst (mol %) 10–20
Solvent DMF or 1-propanol
Temperature 85 °C
Reaction time Overnight (12–24 h)

This method is supported by recent research articles demonstrating the synthesis of related alkynyl aniline compounds via palladium-catalyzed cross-coupling with good functional group tolerance.

Alternative Synthetic Routes and Challenges

  • Stepwise Amide Coupling:

    • Some synthetic strategies involve preparing propiolamide intermediates by coupling aniline with propiolic acid derivatives, followed by alkylation or lithiation/carboxylation steps to introduce the 2-methylbut-3-yn-2-yl group.
    • These methods can be more time-consuming and less efficient but offer flexibility in introducing unsymmetric substituents.
  • Challenges:

    • Formation of side products such as cycloisomers during palladium-catalyzed reactions.
    • Optimization of catalyst loading and additives (e.g., triphenylphosphine oxide) to improve yields and selectivity.
    • Difficulty in coupling when steric hindrance or electronic effects disfavor certain steps.
  • Solutions:

    • Use of additives to stabilize catalytic species.
    • Careful control of reaction parameters.
    • Employing mixed anhydride methods for amide bond formation when direct coupling is inefficient.

These insights are derived from detailed mechanistic studies and synthetic trials reported in the literature.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents & Conditions Yield/Notes
1. Synthesis of 2-methyl-3-butyne-2-ol Ethynylation of acetone with acetylene Acetylene, acetone, KOH catalyst in liquefied ammonia, 30–55 °C, 1–3 h High yield, industrially scalable
2. Coupling to aniline Pd-catalyzed Sonogashira-type coupling Brominated aniline, 2-methylbut-3-yn-2-ol, Pd catalyst, CuI, base, 85 °C overnight Moderate to high yield (16–82%), requires purification
3. Alternative amide coupling Stepwise amide formation via mixed anhydride Aniline, propiolic acid derivatives, DCC or mixed anhydride methods More robust but longer process, variable yields

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-methylbut-3-yn-2-yl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A two-step synthesis is often used: (1) Alkylation of 4-hydroxybenzaldehyde with 3-chloro-3-methyl-1-butyne in aqueous DMF using NaOH as a base yields 4-[(2-methylbut-3-yn-2-yl)oxy]benzaldehyde. Excess 4-hydroxybenzaldehyde aids in simplifying purification via aqueous KOH washes and column chromatography. (2) Claisen cyclization in refluxing N-methyl-2-pyrrolidone (NMP, b.p. 202°C) forms the chromene aldehyde intermediate, which is subsequently functionalized to the target aniline derivative. Optimizing solvent choice (e.g., NMP for high-temperature stability) and stoichiometry minimizes side reactions and improves yields . Alternative Approach: Reductive amination using Pd/NiO catalysts under H₂ atmosphere (25°C, 10 hr) is viable for analogous N-alkylated anilines, achieving >95% yields. This method avoids harsh conditions and enables selective amine-aldehyde coupling .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the alkyne (δ ~2.0–3.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Aniline NH protons may appear as broad singlets (δ ~3.5–5.0 ppm) but are often absent due to exchange broadening .
  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include anisotropic displacement ellipsoids and hydrogen-bonding networks. WinGX/ORTEP software aids in visualizing thermal ellipsoids and generating publication-ready figures . Example: The crystal structure of N-phenyl-N-(3-phenylprop-2-ynyl)aniline (a structural analog) was solved using SHELXS, with R-factors <0.05 .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide the modification of this compound for pharmacological applications?

  • Methodological Answer :
  • Region-Specific Modifications : Preserve the 2,2-dimethyl-2H-chromene core (privileged structure) while varying sulfonamide/amine groups. For example, substituting aniline with 4-fluoroaniline enhances electron-withdrawing effects, potentially improving binding affinity in hypoxia-inducible factor (HIF) inhibition assays .
  • Activity Profiling : Test analogs in reporter gene assays (e.g., hypoxia/HIF-activated systems) to correlate substituent effects (e.g., nitro, methoxy, or morpholino groups) with IC₅₀ values. SAR data can be tabulated to prioritize lead compounds (Table 1 in ).

Q. What computational strategies are recommended for modeling the environmental fate of this compound in soil systems?

  • Methodological Answer :
  • Migration Modeling : Use numerical models (validated with experimental data) to simulate aniline derivatives' vertical distribution in soil layers. Parameters include soil porosity, adsorption coefficients, and pumping speeds. For instance, higher pumping speeds reduce aniline retention in sandy soils but increase leaching into groundwater .
  • Degradation Pathways : Employ density functional theory (DFT) to predict hydrolysis or oxidation sites. Experimental validation via LC-MS/MS can identify degradation products like 2-chloroaniline analogs .

Q. How do crystallographic refinement protocols (e.g., SHELXL) address challenges in resolving disordered alkyne moieties in this compound derivatives?

  • Methodological Answer :
  • Disorder Modeling : Apply PART instructions in SHELXL to refine split positions for alkyne groups. Use ISOR restraints to manage anisotropic displacement parameters.
  • Validation Tools : Check ADPs with WinGX’s PARST and PLATON’s SQUEEZE for solvent-accessible voids. Example: The structure of N-(pyrazin-2-yl)aniline required symmetry operations (e.g., -x+1, y-1/2, -z+3/2) to resolve packing ambiguities .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for N-alkylated anilines: How can researchers reconcile these differences?

  • Methodological Answer :
  • Source Analysis : Compare reaction scales (e.g., 100 mg vs. bulk), catalyst loading (e.g., 1.1 wt% Pd/NiO vs. homogeneous catalysts), and purification methods (e.g., column chromatography vs. filtration). For example, Pd/NiO achieves near-quantitative yields for small-scale reductive aminations but may underperform in gram-scale syntheses .
  • Reproducibility Checks : Replicate procedures using controlled atmospheres (e.g., H₂ vs. N₂) and standardized reagents. Cross-validate NMR shifts with literature data .

Methodological Tables

Technique Application Key Parameters Reference
Claisen CyclizationChromene core synthesisNMP solvent, 202°C reflux, 8:5 H₂O/DMF ratio
Reductive Amination (Pd/NiO)N-alkylation of anilines25°C, 10 hr, H₂ atmosphere
SHELXL RefinementCrystal structure resolutionAnisotropic ADP refinement, PART/ISOR restraints
Numerical Soil ModelingPredicting aniline migrationPorosity, adsorption coefficients, pump speed

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